Ebecryl 220

Description

Properties

CAS No. |

50843-44-2 |

|---|---|

Molecular Formula |

C37H42N2O16 |

Molecular Weight |

770.7 g/mol |

IUPAC Name |

[2-[[4-methyl-3-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]carbonylamino]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate |

InChI |

InChI=1S/C37H42N2O16/c1-8-28(40)48-17-36(18-49-29(41)9-2,19-50-30(42)10-3)23-54-34(46)38-26-15-14-25(7)27(16-26)39-35(47)55-24-37(20-51-31(43)11-4,21-52-32(44)12-5)22-53-33(45)13-6/h8-16H,1-6,17-24H2,7H3,(H,38,46)(H,39,47) |

InChI Key |

YPCHGLDQZXOZFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C |

Related CAS |

178440-38-5 |

Origin of Product |

United States |

Foundational & Exploratory

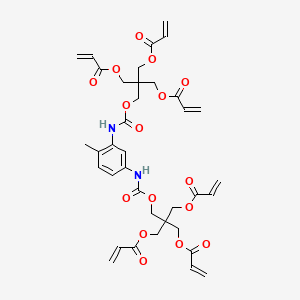

Ebecryl 220 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Ebecryl 220 is a hexafunctional aromatic urethane acrylate oligomer known for its rapid curing characteristics under ultraviolet (UV) light or electron beam (EB) radiation.[1][2][3] Its chemical backbone imparts high reactivity, leading to the formation of hard, scratch-resistant, and chemically robust films.[2][4] These properties make it a valuable component in a variety of applications, including industrial wood coatings, lithographic inks, and protective coatings for plastics.[1][3][5]

Chemical Structure and Functionality

This compound is characterized by its aromatic urethane structure and six acrylate functional groups.[4][6] The aromatic nature of the oligomer contributes to the hardness and chemical resistance of the cured material. The hexa-functionality allows for a high degree of cross-linking upon polymerization, resulting in a densely networked polymer with excellent solvent resistance.[2][4]

Below is a generalized representation of the core structural elements of an aromatic urethane acrylate, highlighting the key functional groups.

Caption: Generalized structure of this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Unit |

| Chemical Family | Aromatic Urethane Acrylate | - |

| Functionality | 6 | - |

| Appearance | Clear liquid | - |

| Property | Value | Unit | Test Method |

| Viscosity @ 25°C | 28500 | mPa·s | |

| Color | 2 | Gardner |

Performance Characteristics

Cured films of this compound exhibit the following performance characteristics:

| Feature | Description |

| Cure Response | Very fast cure response when exposed to ultraviolet light (UV) or an electron beam (EB).[1][2] |

| Hardness | Cured films exhibit excellent hardness.[2][4] |

| Solvent Resistance | Demonstrates excellent solvent resistance due to its high crosslink density.[2][4] |

| Scratch Resistance | The high hardness of the cured film contributes to excellent scratch resistance.[2] |

| Adhesion | Improves adhesion in formulated coatings.[2] |

| Gloss | Contributes to high gloss in final formulations.[1][5] |

| Pigment Wetting | Exhibits good pigment wetting properties, beneficial for ink and pigmented coating formulations.[2] |

Experimental Protocols

Detailed experimental protocols for the characterization of urethane acrylates like this compound are typically based on standardized ASTM or ISO methods. While specific internal testing methodologies of the manufacturer are proprietary, the following outlines the general principles for evaluating key properties.

Viscosity Measurement: The viscosity of this compound is determined using a rotational viscometer at a controlled temperature, typically 25°C. A specified spindle and rotational speed are used to measure the resistance to flow, and the result is reported in milliPascal-seconds (mPa·s).

Color Assessment: The Gardner color scale is a common method for assessing the color of resins. The sample is visually compared to a set of calibrated Gardner color standards, and the number of the standard that most closely matches the sample's color is reported.

Cure Response Evaluation: The cure speed is often evaluated by determining the minimum UV dose (in mJ/cm²) or EB dose (in kGy) required to achieve a tack-free surface. This can be assessed by touch or by using a standardized scratch or rub test.

Hardness Testing: The hardness of a cured film is typically measured using a pencil hardness test (ASTM D3363) or a Koenig or Persoz pendulum hardness tester (ASTM D4366).

Solvent Resistance Testing: Solvent resistance is commonly evaluated by the methyl ethyl ketone (MEK) double rub test (ASTM D5402). A cloth saturated with MEK is rubbed back and forth over the cured film, and the number of double rubs required to break through the coating is recorded.

Applications

The unique combination of properties of this compound makes it suitable for a range of demanding applications where high performance is critical.

UV/EB Curing Workflow:

Caption: Typical workflow for UV/EB curing.

Key Application Areas:

-

Wood Coatings and Fillers: Provides a durable and protective finish for wood surfaces, enhancing their appearance and longevity.[1][3]

-

Lithographic and Other Inks: Its fast curing and good pigment wetting properties are advantageous in high-speed printing processes.[1][2]

-

Scratch-Resistant Coatings for Plastics: Imparts a hard, protective layer to plastic substrates, improving their durability and resistance to abrasion.[1][5]

Safety and Handling

This compound is a reactive chemical and should be handled in accordance with the information provided in its Safety Data Sheet (SDS).[7][8] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn to avoid skin and eye contact.[7] The material should be stored in a cool, dry place away from direct sunlight and sources of heat to prevent premature polymerization.[8][9] Adequate ventilation is necessary when handling the uncured resin.

References

- 1. ulprospector.com [ulprospector.com]

- 2. Palmer Holland, Inc. - this compound - Urethane Acrylates - Wood [products.palmerholland.com]

- 3. EBECRYL® 220 - allnex [allnex.com]

- 4. camida.com [camida.com]

- 5. specialchem.com [specialchem.com]

- 6. behnmeyer.com [behnmeyer.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. allnexproductseu.blob.core.windows.net [allnexproductseu.blob.core.windows.net]

Ebecryl 220: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebecryl 220 is a hexafunctional aromatic urethane acrylate oligomer known for its rapid curing characteristics under ultraviolet (UV) light or electron beam (EB) irradiation.[1] While traditionally used in industrial applications such as coatings, inks, and adhesives, its unique properties offer significant potential for various research and development applications, including biomaterials, microfabrication, and drug delivery systems. This guide provides an in-depth overview of this compound's technical specifications, performance characteristics, and potential experimental applications relevant to the scientific community.

Core Technical Specifications

This compound is characterized by its high reactivity, hardness, and solvent resistance upon curing. These properties stem from its hexafunctional nature, which allows for the formation of a densely cross-linked polymer network.

| Property | Value | Test Conditions |

| Viscosity | 28,500 mPa.s (cP) | at 25°C |

| Density | 1.18 g/cm³ | at 25°C |

| Glass Transition Temperature (Tg) | 90–95°C | Post-curing |

| Functionality | 6 | - |

| Chemical Class | Aromatic Urethane Acrylate | - |

Data sourced from multiple references.[1][2][3]

Performance Characteristics

The performance of cured this compound is marked by several key attributes that are advantageous for research applications:

-

Fast Cure Response: Achieves a high degree of polymerization in seconds, enabling rapid prototyping and fabrication.[1]

-

High Hardness and Scratch Resistance: The cured material exhibits excellent surface hardness, making it suitable for applications requiring durable surfaces.

-

Chemical and Solvent Resistance: The cross-linked structure provides robust resistance to a wide range of chemicals and solvents.

-

High Gloss: Cured films of this compound demonstrate a high gloss finish.

Experimental Protocols & Methodologies

The following sections detail potential experimental workflows and considerations for utilizing this compound in a research setting.

UV/EB Curing Process

The polymerization of this compound is initiated by a source of free radicals, typically generated by photoinitiators upon exposure to UV light or directly by high-energy electrons in an EB system.

Experimental Workflow for UV Curing:

References

An In-depth Technical Guide to the UV Curing Mechanism of Ebecryl 220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the ultraviolet (UV) curing mechanism of Ebecryl 220, a hexafunctional aromatic urethane acrylate oligomer. This compound is renowned for its rapid cure response upon exposure to UV light, resulting in a highly cross-linked polymer network.[1][2][3] The cured films exhibit exceptional hardness, scratch resistance, and solvent resistance, making them suitable for a variety of high-performance applications.[1][3][4]

The Core UV Curing Mechanism: A Free-Radical Polymerization

The UV curing of this compound is a rapid, free-radical chain polymerization process. This process is initiated by the absorption of UV light by a photoinitiator, which then generates highly reactive free radicals. These radicals subsequently attack the acrylate functional groups of the this compound oligomer and any reactive diluents present in the formulation, leading to the formation of a densely cross-linked polymer network. The overall mechanism can be broken down into three primary stages: initiation, propagation, and termination.

Chemical Composition of a UV-Curable System

A typical UV-curable formulation incorporating this compound consists of three main components:

-

Oligomer (this compound): A hexafunctional aromatic urethane acrylate that forms the backbone of the polymer network and largely determines the final physical and chemical properties of the cured material. Its high functionality contributes to a high cross-link density, resulting in hard and resistant coatings.

-

Photoinitiator: A compound that absorbs UV light and generates free radicals to initiate the polymerization process. The choice of photoinitiator is critical and depends on the UV source and the desired curing characteristics. Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction). Common examples include acetophenones, benzophenones, and phosphine oxides.

-

Reactive Diluent (Optional): A low-viscosity monomer that is added to the formulation to reduce the viscosity of the oligomer for better processing and application. Reactive diluents also participate in the polymerization reaction and can influence the properties of the cured film.

The Three Stages of UV Curing

1. Initiation: This stage involves the generation of free radicals from the photoinitiator upon exposure to UV light.

-

Photoexcitation: The photoinitiator molecule (PI) absorbs a photon of UV light, promoting it to an excited state (PI*).

-

Radical Generation: The excited photoinitiator then undergoes either cleavage (Type I) or hydrogen abstraction from a synergist (Type II) to form initial free radicals (R•).

2. Propagation: The newly formed free radicals rapidly attack the carbon-carbon double bonds of the acrylate groups present in the this compound oligomer and reactive diluents. This opens the double bond and creates a new radical center on the adjacent carbon atom. This new radical can then react with another acrylate group, propagating the polymer chain in a rapid chain reaction. Due to the high functionality of this compound, this propagation leads to the formation of a three-dimensional, highly cross-linked network.

3. Termination: The polymerization process continues until the growing polymer chains are terminated. Termination can occur through several mechanisms:

-

Combination: Two growing polymer chains react to form a single, non-reactive chain.

-

Disproportionation: A hydrogen atom is transferred from one growing chain to another, resulting in two non-reactive chains.

-

Radical Trapping: Radicals can be trapped within the vitrified polymer matrix, effectively halting their reactivity. Oxygen can also inhibit the polymerization by scavenging free radicals.

Quantitative Data on Cured Urethane Acrylate Films

The following table summarizes typical mechanical properties of a UV-cured film based on a polyfunctional urethane acrylate oligomer, similar in nature to this compound. The properties of the final cured material are highly dependent on the specific formulation, including the type and concentration of photoinitiator and reactive diluents, as well as the curing conditions.

| Property | Value | Test Method |

| Mechanical Properties | ||

| Tensile Strength | 12.4 - 32.0 MPa | ASTM D882 |

| Tensile Modulus | 107.2 - 782.7 MPa | ASTM D882 |

| Elongation at Break | 1.0 - 7.0 % | ASTM D882 |

| Durometer Hardness | 90 - 92D | ASTM D2240 |

| Physical Properties | ||

| Glass Transition Temperature (Tg) | 74 - 123 °C | DSC |

| Water Absorption (24 hrs) | < 1.0 % | ASTM D570 |

| MEK Double Rubs | >200 | ASTM D4752 |

Note: The data presented is based on a cardanol-based polyfunctional urethane acrylate system and should be considered representative. Actual values for this compound formulations may vary.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of the UV curing process of this compound and the properties of the resulting polymer.

Protocol for Photo-Differential Scanning Calorimetry (Photo-DSC)

Objective: To determine the curing kinetics, including the rate of polymerization and the total heat of reaction, which is proportional to the degree of conversion.[6][7][8]

Apparatus:

-

Differential Scanning Calorimeter (DSC) equipped with a photochemical accessory (UV light source).

-

UV light source with controlled intensity (e.g., high-pressure mercury lamp).

-

Open aluminum DSC pans.

-

Micropipette.

-

Nitrogen purge gas.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid this compound formulation into an open aluminum DSC pan.

-

Instrument Setup: Place the sample pan in the DSC cell and an empty open aluminum pan as a reference.

-

Equilibration: Equilibrate the sample to the desired isothermal temperature (e.g., 25 °C) under a nitrogen atmosphere to minimize oxygen inhibition.

-

Baseline Stabilization: Allow the heat flow signal to stabilize.

-

UV Exposure: Expose the sample to UV light of a known and constant intensity for a predetermined duration. The DSC will record the exothermic heat flow as a function of time.

-

Data Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH). The degree of conversion at any given time can be calculated by dividing the heat evolved up to that time by the total heat of reaction.

Protocol for Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

Objective: To monitor the disappearance of acrylate double bonds in real-time, providing a direct measure of the degree of conversion.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer with a rapid scanning capability.

-

Attenuated Total Reflectance (ATR) accessory (optional, but recommended for thin films).

-

UV light source positioned to irradiate the sample during analysis.

-

Sample holder (e.g., KBr plates or a liquid cell).

Procedure:

-

Sample Preparation: Apply a thin film of the this compound formulation onto the ATR crystal or between two KBr plates.

-

Background Spectrum: Record a background spectrum of the uncured sample.

-

Initiate Data Collection: Begin rapid, continuous scanning of the sample's IR spectrum.

-

UV Exposure: After acquiring a few initial scans to establish a baseline, turn on the UV lamp to initiate the curing process.

-

Data Monitoring: Monitor the decrease in the absorbance of the acrylate C=C double bond peak, typically found around 810 cm⁻¹ (C-H out-of-plane bending) or 1635 cm⁻¹ (C=C stretching). An internal standard peak that does not change during the reaction (e.g., a carbonyl C=O peak) should be used for normalization.

-

Data Analysis: The degree of conversion is calculated by monitoring the change in the normalized peak area or height of the acrylate C=C bond over time.

Protocol for Mechanical Property Testing

Objective: To determine the key mechanical properties of the cured this compound film, such as tensile strength, modulus, and hardness.

Apparatus:

-

Universal Testing Machine (for tensile testing).

-

Durometer (for hardness testing).

-

Film applicator or spin coater for consistent film thickness.

-

UV curing system.

Procedure:

-

Sample Preparation: Prepare thin films of the this compound formulation on a suitable substrate (e.g., glass or a release liner) using a film applicator or spin coater to ensure uniform thickness.

-

Curing: Cure the films using a UV lamp with a defined intensity and dose.

-

Specimen Preparation: Carefully remove the cured films from the substrate and cut them into the required geometry for each test (e.g., dog-bone shape for tensile testing according to ASTM D882).

-

Tensile Testing (ASTM D882):

-

Mount the dog-bone specimen in the grips of the universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fails.

-

Record the load and elongation data to calculate tensile strength, tensile modulus, and elongation at break.

-

-

Hardness Testing (ASTM D2240):

-

Place the cured film on a hard, flat surface.

-

Press the indenter of the Durometer (Shore D scale is typically appropriate) firmly onto the surface of the film.

-

Record the hardness reading after a specified time (e.g., 1 second).

-

Mandatory Visualizations

Caption: The UV curing mechanism of this compound via free-radical polymerization.

Caption: Workflow for characterizing the UV curing of this compound.

References

- 1. Palmer Holland, Inc. - this compound - Urethane Acrylates - Wood [products.palmerholland.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound (Resin Manufacturers & Formulators - Monomers & Oligomers) - Behn Meyer [behnmeyer.com]

- 4. specialchem.com [specialchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC [mdpi.com]

- 7. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ebecryl 220: A Comprehensive Technical Guide to Safe Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Ebecryl 220 is a hexafunctional aromatic urethane acrylate, widely utilized in formulations for ultraviolet (UV) and electron beam (EB) curable coatings and inks.[1][2][3] Its rapid curing response and the resulting high hardness and solvent resistance of the cured films make it a valuable component in various industrial applications.[1][2] This guide provides an in-depth overview of the safety data for this compound, outlines protocols for its safe handling in a laboratory setting, and visualizes key safety workflows.

Core Safety & Physical Properties

A thorough understanding of the physical, chemical, and toxicological properties of this compound is paramount for its safe use. The following tables summarize the key quantitative data extracted from available Safety Data Sheets (SDS).

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃₇H₄₂N₂O₁₆ |

| Molecular Weight | 770.7 g/mol |

| Appearance | Clear liquid |

| Viscosity @ 25°C | 28,500 mPa·s |

| Purity | 95% |

| Boiling Point | Not available |

| Melting/Freezing Point | Not available |

| Flash Point | Not available |

| Solubility | Not available |

Data sourced from AK Scientific, Inc. SDS unless otherwise noted.

Toxicological Data

| Test | Result |

| Acute Toxicity | Not available |

| Routes of Exposure | Inhalation, eye contact, skin contact, ingestion |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification

| Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |

GHS Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent adverse health effects.

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary line of defense against chemical exposure.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Spill Response Protocol

In the event of a spill, a prompt and appropriate response is necessary to mitigate hazards.

Caption: Spill response workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if symptoms appear. |

Storage and Disposal

Proper storage and disposal of this compound are essential to maintain its stability and prevent environmental contamination.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep containers tightly closed when not in use.

-

Protect from heat, sparks, and open flames.

-

Store away from direct sunlight.

Disposal

-

Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

-

Do not allow the product to enter drains or waterways.

-

Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable material in research and development with a well-defined set of hazards. By understanding its properties and adhering to the safety protocols outlined in this guide, researchers, scientists, and drug development professionals can handle this substance safely and effectively in the laboratory. Always consult the most recent version of the Safety Data Sheet from the manufacturer before use and ensure that all laboratory personnel are trained on the specific hazards and handling procedures for this compound.

References

Ebecryl 220: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Ebecryl 220, a hexafunctional aromatic urethane acrylate, in common organic solvents. Due to the limited availability of specific quantitative solubility data from the manufacturer, this guide combines information from publicly available safety and technical documents with established chemical principles governing the solubility of similar urethane acrylate oligomers. The information herein is intended to guide formulation development, research applications, and material handling protocols.

Introduction to this compound

This compound is a hexafunctional aromatic urethane acrylate oligomer known for its rapid curing properties under ultraviolet (UV) light or electron beam (EB) radiation.[1][2][3] The resulting cured films exhibit high hardness, excellent solvent resistance, and high gloss, making it a valuable component in a variety of applications, including coatings for wood and plastics, as well as in printing inks.[4][5][6] The aromatic nature of the urethane backbone contributes to its hardness and chemical resistance.[7]

Solubility Characteristics

While specific quantitative solubility data for this compound is not extensively published by the manufacturer, its chemical structure as an aromatic urethane acrylate allows for informed predictions regarding its compatibility with various organic solvents. Generally, oligomers of this type are soluble in a range of polar and moderately polar organic solvents, particularly those capable of hydrogen bonding or with similar polarity.

Qualitative Solubility Overview

Based on the general characteristics of urethane acrylates, this compound is expected to be soluble in a variety of common organic solvents. This solubility is crucial for reducing the viscosity of the resin to a workable level for various application methods, such as spraying, roll coating, or printing. The following table summarizes the expected qualitative solubility of this compound in several classes of organic solvents.

Disclaimer: The following data is based on the general solubility of aromatic urethane acrylates and has not been quantitatively confirmed by the manufacturer for this compound. It is strongly recommended to perform laboratory-scale solubility testing for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK), Methyl Isobutyl Ketone (MIBK) | Soluble | Excellent solvents for reducing viscosity. |

| Esters | Ethyl Acetate, n-Butyl Acetate, t-Butyl Acetate | Soluble | Commonly used in coating and ink formulations. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | Effective at dissolving the aromatic portions of the oligomer. |

| Glycol Ethers & Acetates | Propylene Glycol Monomethyl Ether Acetate (PMA) | Soluble | Good for adjusting evaporation rates. |

| Alcohols | Isopropanol (IPA), n-Butanol | Partially Soluble / Dispersible | May require co-solvents for complete solubility. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Insoluble | Generally poor solvents for polar urethane acrylates. |

| Water | Insoluble | This compound is not water-soluble. |

Experimental Protocol for Solubility Determination

For precise formulation development, it is essential to experimentally determine the solubility of this compound in the desired solvent or solvent blend. The following protocol provides a general method for such a determination, adapted from established standards for polymer solubility.

Materials and Equipment

-

This compound oligomer

-

Candidate organic solvents (analytical grade)

-

Glass vials or beakers with closures

-

Magnetic stirrer and stir bars or a laboratory shaker

-

Analytical balance

-

Viscometer (e.g., Brookfield or cone and plate)

Procedure

-

Preparation of Stock Solutions:

-

Weigh a known amount of this compound into a series of glass vials.

-

Add a measured volume of the test solvent to each vial to create a range of concentrations (e.g., 10%, 20%, 30%, 40%, 50% by weight).

-

-

Dissolution:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a magnetic stirrer or laboratory shaker.

-

Agitate the mixtures at a consistent speed and ambient temperature until the oligomer is fully dissolved or until it is clear that it will not dissolve further (typically several hours). Gentle heating may be employed to expedite dissolution, but care should be taken to avoid solvent loss and potential thermal degradation of the oligomer.

-

-

Observation and Characterization:

-

Visually inspect each solution for clarity, presence of undissolved particles, or phase separation. A clear, homogenous solution indicates solubility at that concentration.

-

(Optional) Measure the viscosity of the resulting solutions. This data is critical for understanding the rheological properties of the formulation.

-

-

Determination of Dilution Ratio (Cloud Point Titration):

-

This method, adapted from ASTM D1720, can be used to determine the tolerance of a solution to a non-solvent.[1]

-

Prepare a solution of this compound in a known good solvent.

-

Slowly titrate a non-solvent (e.g., an aliphatic hydrocarbon) into the solution while stirring continuously.

-

The point at which the solution becomes persistently cloudy (the cloud point) indicates the limit of the solvent system's ability to keep the oligomer in solution. The volume of non-solvent added provides a quantitative measure of the solution's stability.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for solubility testing and the signaling pathway for UV curing.

Caption: Logical Workflow for this compound Solubility Testing

Caption: Simplified UV Curing Pathway of Acrylate Formulations

Safety and Handling

This compound, like other acrylate-based resins, requires careful handling to avoid skin and eye irritation. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use. When handling this compound and organic solvents, ensure adequate ventilation and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

References

- 1. store.astm.org [store.astm.org]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. ASTM D1720 - 03(2012) | 11 Jan 2012 | BSI Knowledge [knowledge.bsigroup.com]

- 4. store.astm.org [store.astm.org]

- 5. EP0756609A4 - Printing ink compositions, methods for making same and uses thereof - Google Patents [patents.google.com]

- 6. US20210179767A1 - Radiation curable composition - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Glass Transition Temperature of Cured Ebecryl 220: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebecryl 220 is a hexafunctional aromatic urethane acrylate oligomer known for its rapid cure response under ultraviolet (UV) light or electron beam (EB) radiation, yielding a hard, high-gloss, and chemically resistant coating.[1][2][3] A critical parameter governing the performance of the cured polymer, particularly its mechanical and thermal properties, is the glass transition temperature (Tg). This document provides a comprehensive technical guide on the glass transition temperature of cured this compound, including an overview of typical values for similar materials, detailed experimental protocols for its determination, and a workflow for characterization.

Glass Transition Temperature (Tg) of Cured this compound

A specific glass transition temperature for cured this compound is not publicly available in the manufacturer's technical datasheets or readily found in scientific literature. However, based on its chemical nature as a hexafunctional aromatic urethane acrylate, a relatively high Tg can be anticipated. The high functionality leads to a high crosslink density upon curing, and the aromatic rings introduce rigidity into the polymer backbone, both of which contribute to an elevated glass transition temperature.

For context, other high-functionality urethane acrylates from the same product family exhibit a wide range of glass transition temperatures, which are influenced by their specific chemical structures (aliphatic vs. aromatic) and functionality.

Table 1: Glass Transition Temperatures of Various Cured Acrylate Oligomers

| Oligomer | Chemical Type | Functionality | Glass Transition Temperature (Tg) (°C) |

| Ebecryl 1291 | Aliphatic Urethane Acrylate | 6 | 80 |

| Ebecryl 5129 | Aliphatic Urethane Acrylate | 6 | 30 |

| Ebecryl 436 | Chlorinated Polyester Acrylate | - | 54 |

| Ebecryl 812 | Polyester Acrylate | - | 72 |

| Ebecryl 5849 | Bio-based Polyester Acrylate | - | 84 |

| Ebecryl 8210 | Aliphatic Urethane Acrylate | - | 68 |

Note: The data for the Ebecryl products listed above is sourced from a patent document and should be considered as indicative values. The exact Tg can vary based on cure conditions and measurement methodology.

Given that aromatic structures generally impart greater rigidity than aliphatic structures, it is reasonable to expect that the Tg of cured this compound would be at the higher end of the range observed for urethane acrylates.

Experimental Protocols for Tg Determination

The glass transition temperature of a cured polymer is not a single, sharp melting point but rather a temperature range over which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[4] This transition is associated with the onset of large-scale molecular motion within the polymer chains. The two most common and powerful techniques for determining the Tg of cured polymers like this compound are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is detected as a step-like change in the heat capacity of the material, which appears as a shift in the baseline of the DSC thermogram.

Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) of the fully cured this compound film is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation of the sample.

-

Thermal Program: A common thermal program involves an initial heating scan to erase any prior thermal history, followed by a controlled cooling scan, and a final heating scan at a controlled rate (e.g., 10-20 °C/min) during which the glass transition is measured.

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Dynamic Mechanical Analysis (DMA)

Principle: DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory force.[5][6] It provides information on the storage modulus (E', a measure of the elastic response) and the loss modulus (E'', a measure of the viscous response). The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties.

Methodology:

-

Sample Preparation: A rectangular specimen of the cured this compound film with precise dimensions (e.g., 22.5 mm long, 6.25 mm wide, and a thickness of at least 5 µm) is prepared.[7]

-

Instrument Setup: The specimen is mounted in a suitable fixture, such as a film tension or single cantilever clamp.

-

Experimental Parameters: The sample is subjected to a sinusoidal strain (or stress) at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a controlled rate (e.g., 2-5 °C/min).

-

Data Analysis: The glass transition temperature can be identified from the DMA data in several ways:

The peak of the tan δ is the most commonly reported value for Tg from DMA analysis.[5] It is important to note that the measured Tg value can vary depending on the chosen analysis method and the experimental frequency.

Experimental Workflow for Tg Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the glass transition temperature of cured this compound, incorporating both DSC and DMA techniques.

Conclusion

References

- 1. specialchem.com [specialchem.com]

- 2. Palmer Holland, Inc. - this compound - Urethane Acrylates - Wood [products.palmerholland.com]

- 3. EBECRYL® 220 - allnex [allnex.com]

- 4. tainstruments.com [tainstruments.com]

- 5. madisongroup.com [madisongroup.com]

- 6. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog [universallab.org]

- 7. electronics.org [electronics.org]

Determining the Molecular Weight of Ebecryl 220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of Ebecryl 220, a hexafunctional aromatic urethane acrylate. This compound is a versatile oligomer widely used in UV/EB curable formulations for coatings and inks.[1][2][3][4] An accurate determination of its molecular weight and molecular weight distribution is critical for understanding its physical properties, cure characteristics, and final performance in various applications.

Understanding the Molecular Weight of this compound

This compound, as a prepolymer, does not have a single, discrete molecular weight. Instead, it is characterized by a molecular weight distribution. While the idealized monomeric structure of this compound has a calculated molecular weight of approximately 770.7 g/mol , the commercial product consists of a range of oligomeric species.[5] Therefore, techniques that can elucidate this distribution, such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), are essential for its characterization.

Core Methodology: Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the most common and powerful technique for determining the molecular weight distribution of polymers and oligomers like this compound. The principle of GPC/SEC is based on separating molecules according to their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

Data Presentation

The following table summarizes the key molecular weight parameters for this compound obtained from theoretical calculations and typical experimental approaches.

| Parameter | Description | Typical Value | Source |

| Calculated Molecular Weight | The molecular weight of the idealized, monomeric structure of this compound. | 770.7 g/mol | PubChem[5] |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Determined Experimentally via GPC/SEC | GPC/SEC Analysis |

| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of high molecular weight species. | Determined Experimentally via GPC/SEC | GPC/SEC Analysis |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution, calculated as Mw/Mn. | Determined Experimentally via GPC/SEC | GPC/SEC Analysis |

Experimental Protocol: GPC/SEC Analysis of this compound

This section provides a detailed protocol for the determination of the molecular weight distribution of this compound using GPC/SEC.

2.2.1. Instrumentation and Columns

-

GPC/SEC System: An Agilent 1260 Infinity II GPC/SEC System or a similar system equipped with a refractive index (RI) detector.

-

Columns: A set of two Agilent PLgel 5 µm MIXED-D columns (300 x 7.5 mm) in series, or equivalent polystyrene-divinylbenzene based columns suitable for organic solvents.

-

Degasser: An inline degasser for the mobile phase.

-

Column Oven: To maintain a constant column temperature, typically around 35-40 °C.

2.2.2. Reagents and Materials

-

This compound sample

-

Mobile Phase: High-performance liquid chromatography (HPLC) grade tetrahydrofuran (THF).

-

Calibration Standards: A set of narrow polystyrene standards with molecular weights ranging from approximately 500 g/mol to 2,000,000 g/mol .

2.2.3. Sample and Standard Preparation

-

This compound Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of THF to create a 1 mg/mL solution. Gently agitate the solution until the sample is fully dissolved.

-

Calibration Standard Solutions: Prepare a series of individual polystyrene standard solutions in THF at a concentration of approximately 1 mg/mL. Alternatively, a pre-mixed cocktail of standards can be used.

-

Filtration: Filter all sample and standard solutions through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.

2.2.4. GPC/SEC Operating Conditions

-

Mobile Phase: Tetrahydrofuran (THF)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 100 µL

-

Column Temperature: 35 °C

-

Detector Temperature: 35 °C

-

Run Time: Approximately 30-40 minutes, sufficient to allow for the elution of all sample components.

2.2.5. Data Acquisition and Analysis

-

Calibration Curve: Inject the series of polystyrene standards and record their retention times. Create a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time.

-

Sample Analysis: Inject the prepared this compound sample solution and record the chromatogram.

-

Molecular Weight Calculation: Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) for the this compound sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the molecular weight determination of this compound using GPC/SEC.

This comprehensive guide provides the necessary theoretical background and a detailed experimental protocol for the accurate determination of the molecular weight of this compound. Adherence to this methodology will ensure reliable and reproducible results, which are crucial for research, development, and quality control in any application involving this versatile urethane acrylate.

References

Spectroscopic Analysis of Ebecryl 220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebecryl 220, a hexafunctional aromatic urethane acrylate oligomer, is a critical component in radiation-curable formulations, prized for its rapid curing characteristics and the exceptional hardness and chemical resistance it imparts to the final polymer.[1][2][3][4][5] A thorough understanding of its chemical structure and purity is paramount for formulation development, quality control, and ensuring predictable performance. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, expected spectral data, and visual representations of analytical workflows are presented to aid researchers in their analysis of this versatile monomer.

Introduction to this compound

This compound is a high-performance aromatic urethane acrylate that finds extensive application in industrial coatings, inks, and adhesives.[1][2][3][4] Its hexafunctional nature allows for the formation of a highly cross-linked polymer network upon exposure to ultraviolet (UV) or electron beam (EB) radiation, resulting in coatings with superior durability.[1][2][4][5] The aromatic urethane backbone contributes to the material's toughness and chemical resistance, while the acrylate groups provide the reactive sites for polymerization.

The general chemical structure of an aromatic urethane acrylate, such as this compound, consists of a central core, which may be based on a polyol, linked to aromatic isocyanates to form urethane bonds. These are then end-capped with hydroxy-functional acrylates. This combination of structural motifs gives rise to a unique spectroscopic signature that can be used for identification and characterization.

Spectroscopic Characterization Methods

Spectroscopic analysis is essential for verifying the chemical identity of this compound, assessing its purity, and studying its polymerization kinetics. The following sections detail the application of FTIR, NMR, and UV-Vis spectroscopy for the analysis of this monomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful and rapid technique for identifying the key functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of urethane, acrylate, and aromatic functionalities.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The precise positions of these peaks can be influenced by the specific chemical environment within the oligomer.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |

| Urethane | N-H stretching | 3300 - 3500 | [1][6] |

| Alkyl | C-H stretching | 2850 - 3000 | |

| Urethane | C=O stretching (carbonyl) | 1680 - 1730 | [1][6] |

| Acrylate | C=C stretching | 1620 - 1640 | [1] |

| Aromatic | C=C stretching | 1500 - 1600 | |

| Urethane | N-H bending | 1510 - 1540 | [1] |

| Acrylate | C-O stretching | 1180 - 1280 | |

| Acrylate | =C-H bending | 800 - 820 | [1] |

Given the viscous liquid nature of this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique.

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Set the spectral range to 4000 - 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Sample Preparation and Measurement:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

The acquired spectrum should be baseline corrected.

-

Identify the characteristic absorption peaks and compare them to the expected values in the table above to confirm the identity of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the types of protons and carbons and their connectivity. Both ¹H and ¹³C NMR are valuable for a comprehensive analysis.

The following table summarizes the expected chemical shifts for the different types of protons and carbons in a typical aromatic urethane hexaacrylate structure.

¹H NMR (Proton NMR)

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.5 |

| Urethane N-H | 5.0 - 6.5 |

| Acrylate Vinyl Protons (=CH₂) | 5.8 - 6.4 |

| Acrylate Vinyl Proton (=CH-) | 5.5 - 6.0 |

| Methylene/Methine Protons adjacent to Oxygen (-O-CH₂-, -O-CH-) | 3.5 - 4.5 |

| Alkyl Protons in the backbone | 1.0 - 2.0 |

¹³C NMR (Carbon-13 NMR)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Urethane Carbonyl (C=O) | 150 - 160 |

| Acrylate Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons | 120 - 140 |

| Acrylate Vinyl Carbons (=CH₂, =CH-) | 125 - 135 |

| Carbons adjacent to Oxygen (-O-C) | 60 - 80 |

| Alkyl Carbons in the backbone | 10 - 40 |

-

Sample Preparation:

-

Due to the high viscosity of this compound, it should be dissolved in a suitable deuterated solvent.

-

Weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). Ensure the solvent does not contain residual signals that would overlap with the analyte peaks.

-

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. A homogeneous solution is crucial for high-quality spectra.

-

The solution should be free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure good magnetic field homogeneity.

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the proposed structure of this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly sensitive to the presence of chromophores, such as aromatic rings and conjugated systems.

The aromatic rings in the urethane backbone of this compound are the primary chromophores that absorb UV radiation. The presence of these aromatic groups will result in strong absorption in the UV region of the electromagnetic spectrum.

| Chromophore | Expected Absorption Maximum (λmax) |

| Aromatic Rings | ~250 - 280 nm |

The acrylate groups also exhibit UV absorption, but typically at shorter wavelengths and with lower intensity compared to the aromatic rings. The UV-Vis spectrum is useful for confirming the presence of the aromatic components and can be used for quantitative analysis using the Beer-Lambert law.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions to prepare a series of standard solutions of known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Instrument Setup and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

-

Measure the absorbance of each standard solution, scanning across a wavelength range of approximately 200 - 400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

A plot of absorbance at λmax versus concentration can be created to generate a calibration curve, which can then be used to determine the concentration of unknown samples.

-

Visualized Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the analytical workflow and a generalized structure for an aromatic urethane acrylate.

Caption: Workflow for the spectroscopic analysis of this compound monomer.

Caption: Generalized structure of a hexafunctional aromatic urethane acrylate.

Conclusion

The spectroscopic analysis of this compound using FTIR, NMR, and UV-Vis spectroscopy provides a comprehensive understanding of its chemical structure and composition. This technical guide offers the foundational knowledge, including expected spectral data and detailed experimental protocols, to enable researchers, scientists, and drug development professionals to effectively characterize this important industrial monomer. Accurate spectroscopic analysis is a critical step in ensuring the quality and performance of materials derived from this compound, facilitating innovation and quality control in its various applications.

References

Methodological & Application

Application Notes and Protocols for Ebecryl 220 in Stereolithography (SLA) 3D Printing

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ebecryl® 220, a hexafunctional aromatic urethane acrylate, in stereolithography (SLA) 3D printing formulations. Ebecryl® 220 is known for its rapid cure response, high hardness, and excellent solvent resistance, making it a candidate for applications requiring robust and chemically resistant components.[1][2][3][4]

Introduction to Ebecryl 220 for SLA

Ebecryl® 220 is an aromatic urethane acrylate oligomer that, when exposed to UV radiation in the presence of a suitable photoinitiator, undergoes rapid polymerization to form a solid, crosslinked polymer.[1][2][3][4] Its high functionality contributes to a high crosslink density, resulting in printed objects with excellent hardness and chemical resistance.[1][3] Due to its high viscosity, Ebecryl® 220 is typically formulated with reactive diluents to achieve a viscosity suitable for SLA printing processes. The selection of these diluents, along with the type and concentration of the photoinitiator, is critical in tuning the final properties of the printed material.

Example Formulations

The following table outlines example formulations for SLA resins based on Ebecryl® 220. These are starting points and may require optimization depending on the specific SLA printer and desired application. A study on urethane acrylate-based resins for dental applications utilized a formulation with 40 wt% urethane acrylate, 40 wt% crosslinking agent, 12 wt% reactive diluent, and 3 wt% photoinitiator, which serves as a basis for the compositions presented below.[5][6]

Table 1: Example Ebecryl® 220 SLA Resin Formulations

| Component | Formulation A (High Hardness) | Formulation B (Balanced) | Formulation C (Improved Flexibility) |

| Ebecryl® 220 (Oligomer) | 50% | 40% | 30% |

| Trimethylolpropane Triacrylate (TMPTA) (Crosslinker) | 35% | 40% | 35% |

| 1,6-Hexanediol Diacrylate (HDDA) (Reactive Diluent) | 13% | 13% | 23% |

| Tri(propylene glycol) Diacrylate (TPGDA) (Reactive Diluent) | - | 5% | 10% |

| Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (BAPO) (Photoinitiator) | 2% | 2% | 2% |

Experimental Protocols

Resin Preparation

-

In a light-blocking container, combine the desired weights of Ebecryl® 220, reactive diluents (HDDA and/or TPGDA), and crosslinker (TMPTA).

-

Gently heat the mixture to 50-60°C while stirring until a homogeneous solution is obtained. This will reduce the viscosity of Ebecryl® 220 and aid in mixing.

-

Allow the mixture to cool to room temperature.

-

Add the photoinitiator (BAPO) and stir in the dark until it is completely dissolved.

-

Degas the resin in a vacuum chamber to remove any entrapped air bubbles.

Viscosity Measurement

-

Use a rotational viscometer with a suitable spindle.

-

Equilibrate the resin sample to the measurement temperature (e.g., 25°C).

-

Measure the viscosity at a defined shear rate (e.g., 10 s⁻¹).

Stereolithography (SLA) 3D Printing

-

Pour the prepared resin into the vat of a commercial SLA 3D printer.

-

Set the printing parameters, including layer thickness (e.g., 50-100 µm) and exposure time. Exposure time will need to be calibrated for the specific resin formulation and printer.

-

Print the desired 3D models (e.g., tensile test specimens, cytotoxicity test samples).

-

After printing, remove the parts from the build platform and wash them with isopropyl alcohol (IPA) to remove excess uncured resin.

-

Perform post-curing in a UV curing chamber to ensure complete polymerization.

Mechanical Testing

-

Print tensile test specimens according to a standard such as ASTM D638.

-

Condition the specimens at a controlled temperature and humidity.

-

Perform tensile testing using a universal testing machine to determine the ultimate tensile strength, Young's modulus, and elongation at break.

-

Print flexural test specimens according to a standard such as ASTM D790.

-

Perform three-point bending tests to determine the flexural strength and flexural modulus.

Biocompatibility Assessment (In Vitro Cytotoxicity)

-

Prepare disk-shaped samples of the cured resin.

-

Sterilize the samples.

-

Perform an MTT assay according to ISO 10993-5 standards to assess the in vitro cytotoxicity. This involves incubating the material extracts with a cell line (e.g., L929 fibroblasts) and measuring cell viability. Urethane acrylate-based resins have been shown to be non-toxic in some dental applications based on MTT assays.[5][6]

Expected Material Properties

The following table summarizes the expected range of properties for SLA-printed parts based on Ebecryl® 220 formulations. These values are illustrative and will vary depending on the exact formulation and processing conditions.

Table 2: Expected Properties of Cured Ebecryl® 220 Formulations

| Property | Formulation A | Formulation B | Formulation C |

| Viscosity (at 25°C, mPa·s) | 500 - 800 | 400 - 700 | 300 - 600 |

| Ultimate Tensile Strength (MPa) | 40 - 60 | 35 - 55 | 30 - 50 |

| Young's Modulus (GPa) | 2.0 - 3.0 | 1.5 - 2.5 | 1.0 - 2.0 |

| Elongation at Break (%) | 2 - 5 | 4 - 8 | 6 - 12 |

| Flexural Strength (MPa) | 70 - 100 | 60 - 90 | 50 - 80 |

| Flexural Modulus (GPa) | 2.5 - 3.5 | 2.0 - 3.0 | 1.5 - 2.5 |

| Shore D Hardness | 85 - 95 | 80 - 90 | 75 - 85 |

Biocompatibility and Considerations for Drug Development

While some urethane acrylates have demonstrated good biocompatibility in dental applications, it is crucial to note that Ebecryl® 220 is an aromatic urethane acrylate.[5][6] Aromatic compounds can sometimes have higher cytotoxic potential than their aliphatic counterparts. Therefore, for any application in drug development or those requiring biocompatibility, rigorous testing according to ISO 10993 and other relevant standards is mandatory. The non-toxic results from studies on other urethane acrylates are promising but do not replace the need for specific testing of any Ebecryl® 220-based formulation.[5][6]

Visualizations

Caption: Experimental workflow for Ebecryl® 220 SLA resin.

Caption: Components of an Ebecryl® 220 SLA formulation.

References

- 1. This compound (Resin Manufacturers & Formulators - Monomers & Oligomers) - Behn Meyer [behnmeyer.com]

- 2. EBECRYL® 220 - allnex [allnex.com]

- 3. Palmer Holland, Inc. - this compound - Urethane Acrylates - Wood [products.palmerholland.com]

- 4. ulprospector.com [ulprospector.com]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Ebecryl 220 in UV-Curable Ink Formulations for Flexible Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebecryl 220 is a hexafunctional aromatic urethane acrylate oligomer known for its rapid cure response to ultraviolet (UV) and electron beam (EB) energy.[1][2][3] Its inclusion in UV-curable ink formulations imparts high hardness, scratch resistance, and excellent solvent resistance to the cured ink film.[2][3] These properties make it a valuable component for demanding applications. However, when formulating for flexible substrates such as polyethylene (PE), polypropylene (PP), and polyester (PET), a careful balance must be struck between achieving desired hardness and maintaining sufficient flexibility to prevent cracking or delamination upon substrate deformation.

This document provides detailed application notes and experimental protocols for incorporating this compound into UV-curable ink formulations intended for use on flexible substrates. It outlines a starting point formulation, methodologies for substrate preparation, and standardized testing procedures for evaluating key performance metrics like adhesion and flexibility.

Materials and a Starting Point Formulation

A successful UV-curable ink formulation requires a synergistic blend of components. This compound, with its high functionality, acts as a reactivity booster and imparts hardness. To counterbalance its inherent rigidity, it should be combined with more flexible oligomers and monomers.

Key Components

-

Oligomers: The backbone of the ink formulation. This compound is a hexafunctional aromatic urethane acrylate. For flexibility, it should be blended with aliphatic urethane acrylates or flexible polyester acrylates.

-

Monomers: Used to adjust viscosity and influence cure speed and film properties. A blend of mono- and di-functional acrylates is often used.

-

Photoinitiators: Absorb UV light to initiate the polymerization process. A blend is typically used to ensure both surface and through-cure.

-

Pigments: Provide color to the ink. They are typically predispersed in a monomer or oligomer.

-

Additives: Include wetting agents, slip aids, and stabilizers to enhance specific properties of the ink.

Starting Point Formulation

This formulation is intended as a baseline for further optimization depending on the specific substrate and performance requirements.

| Component Category | Example Product(s) | Weight Percentage (%) | Function |

| Oligomers | This compound | 5 - 15 | Fast cure, hardness, scratch and chemical resistance |

| Flexible Aliphatic Urethane Acrylate | 20 - 40 | Provides flexibility and adhesion | |

| Monomers | Tripropylene Glycol Diacrylate (TPGDA) | 15 - 30 | Viscosity reduction, cure speed |

| Isobornyl Acrylate (IBOA) | 5 - 15 | Adhesion promotion, hardness | |

| Photoinitiators | Blend of surface and through-cure photoinitiators | 5 - 10 | Initiates polymerization upon UV exposure |

| Pigment Dispersion | Pigment concentrate in a compatible monomer | 15 - 25 | Provides color |

| Additives | Wetting agent, slip agent, defoamer | 1 - 3 | Improves substrate wetting, surface properties, and processability |

| Total | 100 |

Table 1: Starting Point UV-Curable Ink Formulation for Flexible Substrates.

Experimental Protocols

Substrate Preparation: Surface Treatment

Flexible substrates like PE and PP have low surface energy, which can lead to poor ink adhesion.[4] Surface treatment is crucial to increase the substrate's surface energy and promote better wetting and bonding.[5][6] A target surface tension of approximately 40 mN/m is recommended for optimal ink adhesion.[7]

-

Set the power output of the corona treater to the desired level (typically 1-3 kW, depending on the film width and line speed).

-

Pass the flexible substrate through the corona station at a controlled speed.

-

The distance between the electrode and the substrate should be maintained at 1-2 mm.

-

Verify the surface energy of the treated film using dyne pens or a contact angle measurement device to ensure the target surface energy is achieved.

-

Place the flexible substrate in the vacuum chamber of the plasma treatment system.

-

Evacuate the chamber to the required base pressure.

-

Introduce the process gas (e.g., oxygen, argon, or a mixture).

-

Apply the radio frequency (RF) or microwave power to generate the plasma for a specified duration.[8][9]

-

Vent the chamber and remove the treated substrate.

-

Measure the surface energy to confirm the effectiveness of the treatment.

Figure 1: Experimental workflow for formulation and testing.

Ink Formulation and Application

-

In a suitable mixing vessel, combine the oligomers, monomers, and additives.

-

Mix at low to medium speed until a homogeneous mixture is obtained.

-

Gradually add the pigment dispersion while continuing to mix.

-

Increase the mixing speed to ensure thorough dispersion of the pigment.

-

Apply the formulated ink to the surface-treated flexible substrate using a laboratory-scale flexographic or gravure proofer to a controlled film thickness.

-

Cure the ink by passing the coated substrate under a UV lamp at a defined belt speed and lamp intensity.

Performance Testing

This test evaluates the adhesion of the cured ink to the flexible substrate.[10][11][12][13]

-

Cut a piece of pressure-sensitive tape (e.g., Scotch® 610) and apply it to the cured ink surface.

-

Press the tape firmly to ensure intimate contact, removing any air bubbles.

-

Allow the tape to dwell for a specified period (e.g., 1 minute).

-

Rapidly pull the tape from the substrate at a 180-degree angle.

-

Visually inspect the tape and the printed area for any ink removal.

-

Rate the adhesion according to the following scale:

-

5B: No ink removal.

-

4B: Trace amounts of ink removal along edges of cuts.

-

3B: Jagged removal of ink up to 1.6 mm along edges of cuts.

-

2B: Jagged removal of ink up to 3.2 mm along edges of cuts.

-

1B: Removal of most of the ink from the cross-hatched area.

-

0B: Complete removal of the ink from the cross-hatched area.

-

This test assesses the ability of the cured ink to resist cracking or delamination when the substrate is bent. The principles of this test are adapted from standards like ASTM D522.[14][15][16]

-

Cut a strip of the printed and cured substrate.

-

Select a cylindrical mandrel of a specific diameter.

-

Bend the substrate strip 180 degrees around the mandrel with the inked side facing outwards.

-

Visually inspect the bent area under magnification for any signs of cracking, flaking, or delamination of the ink film.

-

If no failure is observed, repeat the test with progressively smaller diameter mandrels.

-

The result is reported as the smallest mandrel diameter at which the ink film passes without failure.

Expected Results and Data Presentation

The performance of the UV-curable ink will depend on the concentration of this compound and the choice of other formulation components.

| Formulation ID | This compound (%) | Flexible Oligomer (%) | Adhesion (ASTM F2252) | Flexibility (Mandrel Diameter, mm) | Observations |

| F1 | 5 | 40 | 5B | 3 | Excellent adhesion and good flexibility. |

| F2 | 10 | 35 | 5B | 6 | Excellent adhesion, increased hardness, and moderate flexibility. |

| F3 | 15 | 30 | 4B | 12 | Good adhesion, high hardness, but reduced flexibility leading to minor cracking. |

Table 2: Representative Performance Data of UV-Curable Inks on Corona-Treated Polypropylene.

Figure 2: Relationship between formulation inputs and ink properties.

Conclusion

This compound is a highly effective oligomer for enhancing the cure speed, hardness, and resistance properties of UV-curable inks. When formulating for flexible substrates, its high functionality necessitates a careful balancing act with more flexible components to achieve the desired performance profile. By following the outlined protocols for formulation, substrate preparation, and testing, researchers and scientists can systematically optimize their UV-curable ink formulations containing this compound for a wide range of flexible packaging applications. The provided starting point formulation and performance data serve as a valuable baseline for further development and customization.

References

- 1. EBECRYL® 220 - allnex [allnex.com]

- 2. Palmer Holland, Inc. - this compound - Urethane Acrylates - Wood [products.palmerholland.com]

- 3. specialchem.com [specialchem.com]

- 4. grid.uns.ac.rs [grid.uns.ac.rs]

- 5. enerconind.com [enerconind.com]

- 6. henghaoprinter.com [henghaoprinter.com]

- 7. atece.com [atece.com]

- 8. The effect of plasma tratment on plastics - GA Lindberg [galindberg.se]

- 9. keylinktech.com [keylinktech.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. store.astm.org [store.astm.org]

- 12. ASTM F2252 Standard: Measuring Ink and Coating Adhesion | METROPACK [metropack.eu]

- 13. scribd.com [scribd.com]

- 14. Flexibility Testing - Charter Coating [chartercoating.com]

- 15. Film flexibility test [en1.nbchao.com]

- 16. qualtechproductsindustry.com [qualtechproductsindustry.com]

Application Note: Photopolymerization Kinetics of Ebecryl 220 Using Photo-DSC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the methodology for characterizing the photopolymerization kinetics of Ebecryl 220, a hexafunctional aromatic urethane acrylate, using Photo-Differential Scanning Calorimetry (Photo-DSC). This compound is known for its rapid cure response, high hardness, and excellent solvent resistance, making it suitable for a variety of applications including coatings, inks, and 3D printing.[1][2][3][4] Understanding its polymerization kinetics is crucial for process optimization and quality control. This document provides a comprehensive experimental protocol, data analysis guidelines, and illustrative kinetic data.

Introduction

This compound is a hexafunctional aromatic urethane acrylate oligomer that exhibits a very fast cure response when exposed to ultraviolet (UV) or electron beam (EB) radiation.[1][2][3][4] This rapid polymerization is a key advantage in many industrial applications. The study of its photopolymerization kinetics provides valuable insights into the reaction mechanism and the influence of process parameters.

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful thermal analysis technique used to study the kinetics of photopolymerization reactions.[5] It measures the heat flow associated with the reaction as a function of time and temperature upon exposure to UV light. This allows for the determination of critical kinetic parameters such as the heat of polymerization, degree of conversion, and polymerization rate.[5][6]

Principles of Photo-DSC

Photo-DSC operates on the same principles as standard DSC, measuring the difference in heat flow between a sample and a reference pan. In Photo-DSC, the sample is irradiated with a UV light source of controlled intensity and wavelength. The photopolymerization of acrylates is an exothermic process, and the heat released is directly proportional to the extent of the reaction.[6]

The primary data obtained from a Photo-DSC experiment is a plot of heat flow versus time. The area under the exothermic peak corresponds to the total heat of polymerization (ΔH). From this data, the degree of conversion (α) and the rate of polymerization (Rp) can be calculated using the following equations:

-

Degree of Conversion (α): α = ΔHt / ΔHtotal

-

Where ΔHt is the heat evolved up to time 't' and ΔHtotal is the total heat of reaction.[6]

-

-

Rate of Polymerization (Rp): Rp = (dH/dt) / ΔHtotal

-

Where dH/dt is the instantaneous heat flow.[6]

-

Experimental Protocol

This section provides a detailed protocol for analyzing the photopolymerization kinetics of this compound using Photo-DSC.

3.1. Materials and Sample Preparation

-

Resin: this compound

-

Photoinitiator: 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (or a suitable alternative)

-

Procedure:

-

Prepare a formulation of this compound with a specific concentration of photoinitiator (e.g., 2-5 wt%). The concentration of the photoinitiator can significantly impact the curing speed.[7]

-

Thoroughly mix the photoinitiator with the this compound oligomer in an amber vial to protect it from ambient light. Mixing should be done until the photoinitiator is completely dissolved and the mixture is homogeneous.

-

Accurately weigh approximately 2-5 mg of the prepared resin mixture into an open aluminum DSC pan. It is crucial to ensure a consistent sample mass and a thin, even film at the bottom of the pan to minimize heat transfer effects and ensure uniform UV exposure.

-

3.2. Photo-DSC Instrument Setup and Measurement

-

Instrument: A differential scanning calorimeter equipped with a UV light source (e.g., a high-pressure mercury vapor lamp).

-

Experimental Conditions:

-

Temperature Program: Isothermal at 25°C.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxygen inhibition of the radical polymerization.[8]

-

UV Irradiation:

-

Intensity: 20 mW/cm² (can be varied to study its effect).

-

Wavelength: Broadband UV source.

-

Exposure Profile: A single exposure for a duration sufficient to achieve complete curing (e.g., 2-5 minutes).

-

-

-

Measurement Procedure:

-

Place the prepared sample pan in the DSC cell and an empty open aluminum pan as a reference.

-

Start the temperature program and allow the system to equilibrate at the isothermal temperature of 25°C under the nitrogen purge.

-

Once a stable heat flow baseline is achieved, initiate the UV irradiation.

-

Continue data acquisition until the heat flow signal returns to the baseline, indicating the completion of the polymerization reaction.

-

To obtain a baseline for the heat generated by the UV lamp itself, a second irradiation run can be performed on the already cured sample. This baseline can then be subtracted from the initial measurement for higher accuracy.

-

Data Analysis and Illustrative Results

The following tables present illustrative data for the photopolymerization of this compound, demonstrating the effect of varying UV intensity and photoinitiator concentration.

Table 1: Effect of UV Intensity on Photopolymerization Kinetics of this compound (with 3 wt% Photoinitiator)